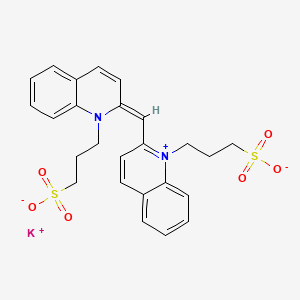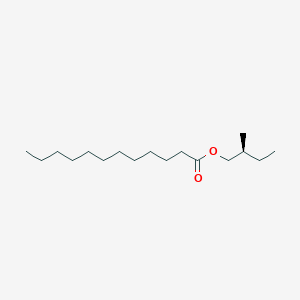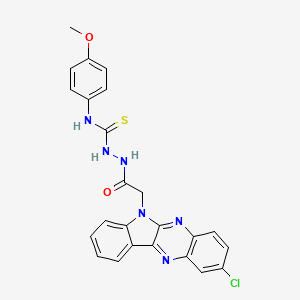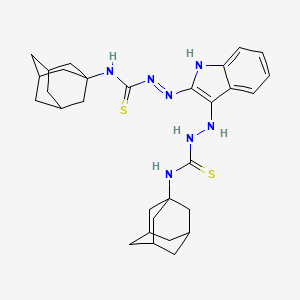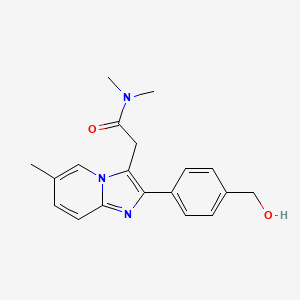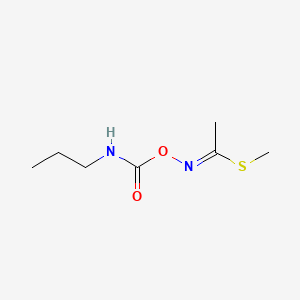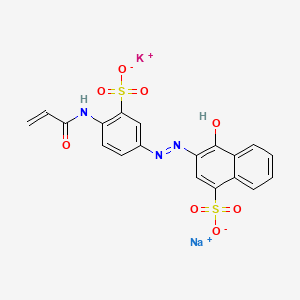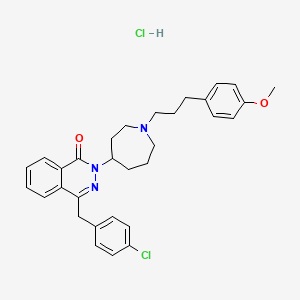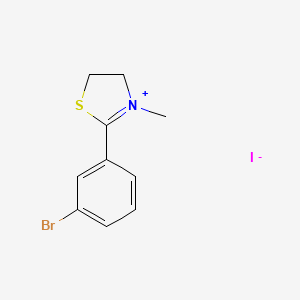
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various chemical reactions due to their unique structural properties.
Preparation Methods
The synthesis of 4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide typically involves the reaction of 3-bromobenzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new products.
Scientific Research Applications
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,5-Dihydro-2-(3-bromophenyl)-3-methylthiazolium iodide can be compared with other thiazolium compounds such as:
Thiamine (Vitamin B1): A well-known thiazolium compound with essential biological functions.
Benzothiazole: Another thiazole derivative with diverse applications in chemistry and biology.
2-Methylthiazole: A simpler thiazole compound used in various chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which imparts distinct reactivity and potential biological activities.
Properties
CAS No. |
96160-05-3 |
|---|---|
Molecular Formula |
C10H11BrINS |
Molecular Weight |
384.08 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11BrNS.HI/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8;/h2-4,7H,5-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
IHMBHKRLNKLAPW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SCC1)C2=CC(=CC=C2)Br.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


